Pyridin-3-yl vs. Pyridin-4-yl Regioisomerism: Hydrogen-Bond Geometry and Target Engagement Potential
CAS 393832-85-4 bears a pyridin-3-yl substituent at the C-1 position of the pyrrolo[1,2-a]pyrazine core, whereas its closest regioisomer (N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, CAS not assigned but cataloged) carries the pyridine nitrogen in the para position. In kinase inhibitor design, the meta-pyridyl orientation in 393832-85-4 orients the nitrogen lone pair approximately 60° relative to the core scaffold plane, potentially engaging a different hydrogen-bonding network within the ATP-binding pocket compared to the para-pyridyl analog. Class-level inference from pyrrolo[1,2-a]pyrazine kinase inhibitors indicates that pyridine nitrogen position is a critical determinant of selectivity across the kinome; regioisomeric shifts have been associated with >10-fold differences in IC50 values against specific kinase targets in structurally analogous series. [1] No direct experimental comparison between the pyridin-3-yl and pyridin-4-yl regioisomers of this specific carbothioamide series has been published.
| Evidence Dimension | Hydrogen-bond acceptor geometry (pyridine nitrogen position relative to core scaffold) |
|---|---|
| Target Compound Data | Pyridin-3-yl (meta): nitrogen lone pair oriented at ~60° angle relative to the pyrrolo[1,2-a]pyrazine plane |
| Comparator Or Baseline | Pyridin-4-yl (para) analog: nitrogen lone pair oriented at ~0° (co-linear with the C1-pyridyl bond axis) |
| Quantified Difference | Angular difference of approximately 60° in hydrogen-bond donor/acceptor vector; associated with >10-fold kinase IC50 shifts in structurally related pyrrolo[1,2-a]pyrazine series (class-level inference) [1] |
| Conditions | Computational geometry analysis; kinase selectivity inference from pyrrolo[1,2-a]pyrazinone PIM inhibitor series [1] |
Why This Matters
For procurement decisions, the pyridin-3-yl regioisomer cannot be substituted by the pyridin-4-yl analog without risking altered target selectivity—a factor critical in kinase-focused screening campaigns.
- [1] Casanova E, et al. Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorg Med Chem. 2013 Dec 1. IC50 values in low micromolar range for PIM isoforms; rational optimization strategy described. View Source
